molecular formula C36H42N4O6 B1198876 Hematoporphyrin IX dimethyl ester CAS No. 5594-29-6

Hematoporphyrin IX dimethyl ester

Cat. No.: B1198876
CAS No.: 5594-29-6
M. Wt: 626.7 g/mol
InChI Key: LOXJDOVVTYSVAS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Hematoporphyrin IX dimethyl ester is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with heme proteins such as hemoglobin and myoglobin, which are crucial for oxygen transport and storage . The compound’s interactions with these proteins are primarily based on its ability to bind to the heme group, thereby influencing the protein’s function. Additionally, this compound can generate singlet molecular oxygen, a reactive oxygen species, which plays a role in various oxidative reactions .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It is known to induce apoptosis in certain cancer cell lines, such as U87 glioma cells, by generating reactive oxygen species (ROS) upon exposure to light . This process leads to cell death and is the basis for its use in photodynamic therapy. The compound also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with various cellular components and inducing oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to generate singlet molecular oxygen upon exposure to light. This reactive oxygen species can cause damage to cellular components, leading to cell death. The compound’s ability to bind to heme proteins and other biomolecules also plays a role in its mechanism of action. For example, it can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as light exposure and the presence of oxygen. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of photodynamic therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively induce apoptosis in cancer cells without causing significant toxicity. At higher doses, it can cause adverse effects, such as damage to healthy tissues and organs. Studies have shown that the compound’s effectiveness and toxicity are dose-dependent, with a threshold effect observed at certain concentrations .

Metabolic Pathways

This compound is involved in the heme biosynthesis pathway. It interacts with various enzymes and cofactors involved in this pathway, influencing the production and degradation of heme and related compounds. The compound’s ability to generate singlet molecular oxygen also affects metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound can accumulate in tumor tissues, making it effective for use in photodynamic therapy .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and lysosomes. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can be affected by its subcellular localization, as it interacts with different biomolecules in these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hematoporphyrin IX dimethyl ester can be synthesized from hematoporphyrin through esterification reactions. The process involves the reaction of hematoporphyrin with methanol in the presence of an acid catalyst, typically sulfuric acid, to form the dimethyl ester . The reaction conditions include maintaining the reaction mixture at a temperature of around 60-70°C for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Hematoporphyrin IX dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various porphyrin derivatives, which can be further utilized in different applications .

Scientific Research Applications

Comparison with Similar Compounds

  • Tetraphenylporphyrin
  • Tetra(4-methoxyphenyl)porphyrin
  • Tetra(3,4-dimethoxyphenyl)porphyrin
  • Tetra(3,4,5-trimethoxyphenyl)porphyrin
  • Tetraanthrylporphyrin
  • Tetraacridylporphyrin

Uniqueness: Hematoporphyrin IX dimethyl ester is unique due to its high efficiency as a photosensitizer and its ability to generate singlet oxygen effectively. Compared to other porphyrin derivatives, it has a higher singlet molecular oxygen quantum yield, making it more effective in photodynamic therapy .

Properties

IUPAC Name

methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXJDOVVTYSVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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